molecular formula C24H17N5O2 B11991122 3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11991122
M. Wt: 407.4 g/mol
InChI Key: BVMWBLSGXGHKHI-UHFFFAOYSA-N
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Description

3-(1,2-dihydro-5-acenaphthylenyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acenaphthylene moiety, an indole derivative, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-dihydro-5-acenaphthylenyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acenaphthylene Moiety: The acenaphthylene derivative can be synthesized through the cyclization of naphthalene derivatives under acidic conditions.

    Indole Derivative Synthesis: The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Pyrazole Ring Formation: The pyrazole ring is typically formed through the reaction of hydrazines with 1,3-diketones under basic conditions.

    Coupling Reactions: The final step involves coupling the acenaphthylene, indole, and pyrazole derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-dihydro-5-acenaphthylenyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,2-dihydro-5-acenaphthylenyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies may focus on its activity against specific diseases or conditions, such as cancer, inflammation, or microbial infections.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,2-dihydro-5-acenaphthylenyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1,2-dihydro-5-acenaphthylenyl)morpholine: This compound shares the acenaphthylene moiety but differs in the presence of a morpholine ring instead of the indole and pyrazole groups.

    (1,2-dihydro-3-acenaphthylenyl)phenylmethanone: This compound also contains the acenaphthylene structure but is substituted with a phenylmethanone group.

Uniqueness

The uniqueness of 3-(1,2-dihydro-5-acenaphthylenyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of the acenaphthylene, indole, and pyrazole moieties

Properties

Molecular Formula

C24H17N5O2

Molecular Weight

407.4 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H17N5O2/c30-23(29-28-22-17-5-1-2-7-18(17)25-24(22)31)20-12-19(26-27-20)15-11-10-14-9-8-13-4-3-6-16(15)21(13)14/h1-7,10-12,25,31H,8-9H2,(H,26,27)

InChI Key

BVMWBLSGXGHKHI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N=NC5=C(NC6=CC=CC=C65)O

Origin of Product

United States

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